molecular formula C20H20FN3O3S B2595981 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920256-43-5

4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2595981
CAS RN: 920256-43-5
M. Wt: 401.46
InChI Key: JVKRQYDBCAJWSN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H20FN3O3S. Unfortunately, detailed structural analysis or crystallographic data is not available in the search results.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds are known to undergo various chemical reactions during their synthesis .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on similar sulfonamide compounds has shown significant promise in antimicrobial and antifungal applications. For instance, compounds synthesized with sulfonamide moieties have been evaluated for their effectiveness against various bacterial and fungal strains. This suggests that 4-ethyl-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide could potentially be explored for its antimicrobial and antifungal properties, which could lead to new treatments for infections (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

Several studies have demonstrated the anticancer potential of sulfonamide derivatives. These compounds have been synthesized and tested against various cancer cell lines, showing inhibitory effects that could contribute to cancer therapy development. Given these findings, the sulfonamide structure within this compound suggests it could also be investigated for potential anticancer activities (Rathish et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds have been studied for their ability to inhibit various enzymes, including carbonic anhydrase, which is critical for maintaining pH balance in tissues and is involved in various physiological processes. The inhibition of this enzyme by sulfonamide derivatives has implications for treating conditions like glaucoma, epilepsy, and even certain types of tumors. This indicates that this compound could be researched for its enzyme inhibitory effects, potentially contributing to the development of new therapeutic agents (Gul et al., 2016).

Antidiabetic Agents

The synthesis and evaluation of sulfonamide derivatives as antidiabetic agents have also been documented. These studies highlight the potential of sulfonamide-based compounds in modulating blood glucose levels, suggesting another possible research application for this compound in the development of treatments for diabetes (Faidallah et al., 2016).

properties

IUPAC Name

4-ethyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-2-15-3-9-18(10-4-15)28(25,26)22-13-14-27-20-12-11-19(23-24-20)16-5-7-17(21)8-6-16/h3-12,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKRQYDBCAJWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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